molecular formula C9H12N2O2 B1411037 Methyl 3-amino-5-ethylisonicotinate CAS No. 1823885-54-6

Methyl 3-amino-5-ethylisonicotinate

Cat. No.: B1411037
CAS No.: 1823885-54-6
M. Wt: 180.2 g/mol
InChI Key: AUFILBLFGAXCTD-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-ethylisonicotinate is a substituted pyridine derivative characterized by an amino group at position 3, an ethyl group at position 5, and a methyl ester moiety. The ethyl substituent likely influences steric bulk, solubility, and reactivity compared to its methyl counterpart .

Properties

CAS No.

1823885-54-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

methyl 3-amino-5-ethylpyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-6-4-11-5-7(10)8(6)9(12)13-2/h4-5H,3,10H2,1-2H3

InChI Key

AUFILBLFGAXCTD-UHFFFAOYSA-N

SMILES

CCC1=CN=CC(=C1C(=O)OC)N

Canonical SMILES

CCC1=CN=CC(=C1C(=O)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3-amino-5-methylisonicotinate

This analog shares the same core structure but differs in the substituent at position 5 (methyl instead of ethyl). Key properties from available data include:

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • Storage : Requires protection from light and inert atmosphere .
  • Hazards : Causes skin (H315) and eye irritation (H319) .

The ethyl variant is expected to have a higher molecular weight (~180.2 g/mol) due to the additional CH₂ group.

Other Isonicotinate Esters

Methyl esters of substituted pyridines, such as methyl salicylate (Table 3 in ), exhibit boiling points >200°C, suggesting that Methyl 3-amino-5-ethylisonicotinate may similarly require elevated temperatures for distillation.

Substituent Effects: Ethyl vs. Methyl

  • Lipophilicity : The ethyl group likely raises the logP value, enhancing lipophilicity and possibly bioavailability.
  • Stability : Bulkier substituents may improve stability against hydrolysis compared to smaller groups like methyl.

Data Table: Comparative Properties

Property This compound (Inferred) Methyl 3-amino-5-methylisonicotinate Methyl Salicylate
Molecular Weight (g/mol) ~180.2 166.18 152.15
Substituent at Position 5 Ethyl Methyl -
Storage Conditions Dark, inert atmosphere (Inferred) Dark, inert atmosphere Room temperature
Hazard Statements Likely H315, H319 (Inferred) H315, H319 H302, H319

Research Findings and Limitations

  • Synthesis and Reactivity: No direct synthesis pathways are described in the evidence. Ethyl-substituted pyridines generally require tailored alkylation steps, which may complicate purification.
  • Toxicity : The ethyl variant’s hazards are inferred from its methyl analog, but specific toxicological studies are absent.
  • Applications : Methyl isonicotinates are intermediates in pharmaceuticals and agrochemicals. The ethyl derivative could have niche roles in drug design due to enhanced lipophilicity.

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